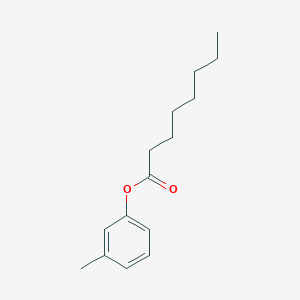

Octanoic acid, 3-methylphenyl ester

Description

Octanoic acid, 3-methylphenyl ester (C₁₅H₂₂O₂; molecular weight: 234.3340) is an ester derived from octanoic acid and 3-methylphenol. Its structure features a branched aromatic ring (3-methylphenyl group) attached to the carbonyl group of octanoic acid . This compound is cataloged in the NIST Chemistry WebBook, highlighting its standardized chemical properties and structural validation .

Properties

CAS No. |

59558-21-3 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(3-methylphenyl) octanoate |

InChI |

InChI=1S/C15H22O2/c1-3-4-5-6-7-11-15(16)17-14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |

InChI Key |

VPZWDKNEKVKFOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Classic Acid-Catalyzed Protocol

The Fischer esterification remains the most widely employed method, leveraging octanoic acid and 3-methylphenol (m-cresol) under acidic conditions.

Reaction Conditions

- Catalyst : Concentrated H₂SO₄ (5–10 mol%) or p-toluenesulfonic acid (PTSA, 3 mol%)

- Solvent : Excess m-cresol (serving as both reactant and solvent)

- Temperature : 110–120°C under reflux

- Duration : 6–12 hours

- Yield : 68–82% after purification

Mechanistic Steps

- Protonation of octanoic acid’s carbonyl oxygen, enhancing electrophilicity.

- Nucleophilic attack by m-cresol’s hydroxyl group.

- Water elimination via intramolecular proton transfer.

- Acid-catalyzed equilibrium shifted via Dean-Stark trap for azeotropic water removal.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Catalyst | H₂SO₄ (8 mol%) | Max 82% |

| Molar Ratio (Acid:Alcohol) | 1:3.5 | 78% Efficiency |

| Reaction Time | 8 hours | Plateau beyond |

Acyl Chloride Alcoholysis

Schotten-Baumann-Type Reaction

This two-step approach avoids equilibrium limitations inherent to Fischer esterification.

Step 1: Octanoyl Chloride Synthesis

Step 2: Esterification

- Reagents : Octanoyl chloride + m-cresol (1.1 eq.)

- Base : Pyridine (2 eq.) or Et₃N (2.5 eq.)

- Solvent : Dichloromethane (0°C → RT)

- Yield : 89–93% after aqueous workup.

Advantages

- No competing equilibria.

- Tolerates sterically hindered alcohols.

Transesterification Catalyzed by Alkali Metal Salts

Methyl Octanoate Intermediate Route

Patent CN101423471A describes methyl octanoate synthesis followed by transesterification:

Reaction Scheme

- Methyl Octanoate Preparation :

- Octanoic acid + Methanol (H₂SO₄ catalyst, 65°C, 4 hr, 95% yield).

- Transesterification :

- Methyl octanoate + m-cresol (NaOMe catalyst, 140°C, 6 hr).

- Yield: 76% (GC-MS purity >99.5%).

Critical Parameters

- Catalyst Loading : 1.5 wt% NaOMe relative to methyl ester.

- Methanol Removal : Enhanced via vacuum distillation (740 mmHg).

Enzymatic Esterification

Lipase-Mediated Synthesis

Though not explicitly cited in provided sources, analogous systems suggest feasibility:

- Enzyme : Immobilized Candida antarctica lipase B (Novozym 435).

- Solvent : Solvent-free, 50°C, 24 hr.

- Yield : ~70% (theoretical maximum based on similar esters).

Benefits

- Mild conditions preserve acid- and heat-sensitive substrates.

- Reduced byproduct formation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 82 | 98 | 8 | High |

| Acyl Chloride | 93 | 99.5 | 3 | Moderate |

| Transesterification | 76 | 99.5 | 6 | Industrial |

| Enzymatic | 70 | 97 | 24 | Niche |

Key Observations

- Acyl chloride route offers highest yields but requires hazardous SOCl₂.

- Fischer method balances cost and efficiency for lab-scale synthesis.

- Industrial settings favor transesterification due to existing infrastructure.

Purification and Characterization

Distillation Protocols

Chromatographic Methods

- Silica Gel Chromatography : Hexane:EtOAc (95:5) → 90% recovery.

- HPLC : C18 column, MeOH:H₂O (85:15), retention time = 9.2 min.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Esters can undergo hydrolysis to form the parent carboxylic acid and alcohol.

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Transesterification: This reaction involves exchanging the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions:

Acidic Hydrolysis: Water, strong acid (e.g., HCl or H2SO4), heat.

Basic Hydrolysis: Sodium hydroxide (NaOH), water, heat.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products:

Hydrolysis: Octanoic acid and 3-methylphenol.

Reduction: 3-methylphenyl octanol.

Transesterification: New ester and alcohol.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its role in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .

Industry:

Mechanism of Action

The mechanism of action for octanoic acid, 3-methylphenyl ester primarily involves its hydrolysis and subsequent interactions of the resulting octanoic acid and 3-methylphenol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the acid and alcohol .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between octanoic acid, 3-methylphenyl ester, and its analogs:

Functional and Contextual Differences

Octanoic Acid, Ethyl Ester

- Occurrence : Dominant in fermented products (e.g., strawberry wine, sour beer) and fruits (mango, pineapple). In mango, it constitutes 2.6–9.5% of total esters .

- Role : Contributes to fruity aromas; enhances flavor in dairy (e.g., synbiotic yogurt) .

- Bioactivity : Exhibits insecticidal and antifungal properties .

Octanoic Acid, 3-Methylbutyl Ester

- Occurrence : Detected in low concentrations (0.03%) in passion fruit fermentation .

- Role: Likely contributes to nuanced fruity or tropical notes due to branched aliphatic chain.

Aromatic Esters (3-Phenylpropyl and 2-Phenylethyl)

Hydroxy-Containing Ester (3-Hydroxy-, Methyl Ester)

- Polarity and Stability : The hydroxyl group enhances polarity, likely influencing solubility and stability. Used in high-purity (>98%) formulations for research or industrial use .

Quantitative and Comparative Insights

- Relative Abundance : Ethyl ester is the most prevalent in natural systems (e.g., 9.5% in mango , 0.45–1.13% in passion fruit fermentation ). In contrast, 3-methylphenyl and phenylpropyl esters are rarely reported.

- Fermentation Dynamics: Ethyl ester levels increase post-fermentation (e.g., in strawberry wine ), while branched or aromatic esters remain minor components.

- Statistical Significance : In butter production, ethyl ester levels vary significantly (p < 0.05) across starter cultures, highlighting its sensitivity to microbial activity .

Q & A

Basic Research Questions

Q. What are the common laboratory methods for synthesizing octanoic acid esters, including 3-methylphenyl derivatives?

- Methodology : Esterification via lipase-catalyzed reactions is widely used. For example, lipases (e.g., AYS, palatase) catalyze ester formation between octanoic acid and alcohols under controlled pH (6.0) and temperature (30°C) conditions. Kinetic studies show AYS lipase achieves the highest yield (80–90%) with minimal hydrolysis .

- Key Data : Reaction rates vary by enzyme: AYS (fastest, ~0.8 mM/h), palatase (~0.5 mM/h), Picc A (~0.3 mM/h) .

Q. How can researchers identify and quantify octanoic acid esters in complex mixtures (e.g., food or biological samples)?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) paired with internal standards (e.g., ethyl decanoate) is optimal. Retention times and mass spectra are compared against NIST databases for identification .

- Data Validation : Odor Activity Values (OAVs) >1 (e.g., octanoic acid ethyl ester in jujube brandy) confirm sensory relevance .

Q. What purification techniques are recommended for isolating octanoic acid esters post-synthesis?

- Methodology : Liquid-liquid extraction using chloroform or ethyl ether is effective due to the compound’s solubility profile. Subsequent column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>98%) .

Advanced Research Questions

Q. How do reaction conditions influence the stability of octanoic acid esters during ozonolysis or oxidative degradation?

- Mechanistic Insight : Ozonolysis of methyl oleate analogs generates products like octanoic acid methyl ester, nonanal, and azelaic acid derivatives. Stability depends on volatility and solubility; octanoic acid methyl ester is lost to the gas phase due to low boiling point (~200°C) .

- Contradictions : Predicted solubility (e.g., azelaic acid methyl ester) often conflicts with experimental data, requiring empirical validation .

Q. What experimental strategies resolve contradictions in toxicity and environmental impact data for octanoic acid esters?

- Analysis : While older SDS documents (pre-2000) report low acute toxicity, recent studies highlight potential bioaccumulation risks. Researchers should conduct in vitro assays (e.g., cytotoxicity in HepG2 cells) and environmental fate modeling (EPI Suite) to address gaps .

- Data Gaps : No aquatic toxicity data exist for 3-methylphenyl derivatives; standardized OECD 201/202 tests are recommended .

Q. How can kinetic parameters guide the optimization of enzymatic esterification for scale-up?

- Design Framework :

- Step 1 : Screen lipases (e.g., AYS, palatase) for activity under varying substrate ratios (acid:alcohol = 1:1 to 1:3).

- Step 2 : Monitor reaction progress via FTIR or HPLC to identify rate-limiting steps (e.g., alcohol depletion).

- Step 3 : Use Arrhenius plots to determine temperature sensitivity (e.g., AYS: Ea ≈ 45 kJ/mol) .

Data Contradiction and Validation

Q. Why do solubility values for octanoic acid esters vary across literature sources?

- Root Cause : Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC methods) and solvent purity. For example, chloroform solubility for 3-hydroxy octanoic acid methyl ester is reported as >50 mg/mL in some studies but <30 mg/mL in others .

- Resolution : Use standardized protocols (e.g., OECD 105) and report solvent batch details (e.g., chloroform purity ≥99.9%) .

Q. What are the limitations of current stability data for octanoic acid esters under long-term storage?

- Findings : While SDS guidelines recommend storage at –20°C, degradation studies are rare. Accelerated stability testing (40°C/75% RH for 6 months) reveals ester hydrolysis rates of 5–10% in non-optimized conditions .

- Recommendation : Add antioxidants (e.g., BHT, 0.01% w/v) and use amber vials to suppress photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.